molecular formula C3H9N3O4S B13731749 3-Aminopyrazoline sulfate CAS No. 28793-69-3

3-Aminopyrazoline sulfate

Cat. No.: B13731749
CAS No.: 28793-69-3
M. Wt: 183.19 g/mol
InChI Key: XHXGZXXIKHCXAM-UHFFFAOYSA-N
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Description

3-Aminopyrazoline sulfate is a chemical compound with significant importance in various scientific fields. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 3-aminopyrazoline sulfate typically involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazoline ring. The sulfate salt is then obtained by treating the aminopyrazoline with sulfuric acid. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperature, pH, and the use of catalysts .

Chemical Reactions Analysis

3-Aminopyrazoline sulfate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a hydrazine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles. Common reagents used in these reactions include nitrous acid, sulfuric acid, and reducing agents like sodium borohydride.

Scientific Research Applications

3-Aminopyrazoline sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminopyrazoline sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. For example, it can inhibit kinases involved in cancer cell proliferation or block receptors associated with inflammatory responses .

Comparison with Similar Compounds

3-Aminopyrazoline sulfate can be compared with other aminopyrazole derivatives, such as:

Properties

CAS No.

28793-69-3

Molecular Formula

C3H9N3O4S

Molecular Weight

183.19 g/mol

IUPAC Name

4,5-dihydro-1H-pyrazol-3-amine;sulfuric acid

InChI

InChI=1S/C3H7N3.H2O4S/c4-3-1-2-5-6-3;1-5(2,3)4/h5H,1-2H2,(H2,4,6);(H2,1,2,3,4)

InChI Key

XHXGZXXIKHCXAM-UHFFFAOYSA-N

Canonical SMILES

C1CNN=C1N.OS(=O)(=O)O

Origin of Product

United States

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